Cas no 210350-62-2 (2,4-Difluoro-1-(methoxymethoxy)benzene)

2,4-Difluoro-1-(methoxymethoxy)benzene is a fluorinated aromatic compound featuring a methoxymethoxy protecting group. This structure enhances its utility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The difluoro substitution pattern offers electronic and steric effects that can influence reactivity and selectivity in cross-coupling reactions or nucleophilic aromatic substitutions. The methoxymethoxy group provides stability under basic conditions while remaining cleavable under mild acidic conditions, making it a versatile protecting group for phenolic functionalities. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a valuable building block for constructing complex fluorinated molecules. The compound's purity and stability further support its use in high-precision synthetic routes.
2,4-Difluoro-1-(methoxymethoxy)benzene structure
210350-62-2 structure
Product Name:2,4-Difluoro-1-(methoxymethoxy)benzene
CAS No:210350-62-2
MF:C8H8F2O2
MW:174.144729614258
CID:4710958
Update Time:2025-10-30

2,4-Difluoro-1-(methoxymethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 2,4-difluoro-1-(methoxymethoxy)benzene
    • 1,3-difluoro-4-(methoxymethoxy)benzene
    • JEHWOBZMWXUJLJ-UHFFFAOYSA-N
    • 2,4-Difluoro-1-(methoxymethoxy)benzene
    • Inchi: 1S/C8H8F2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3
    • InChI Key: JEHWOBZMWXUJLJ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1OCOC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Topological Polar Surface Area: 18.5

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Additional information on 2,4-Difluoro-1-(methoxymethoxy)benzene

Introduction to 2,4-Difluoro-1-(methoxymethoxy)benzene (CAS No. 210350-62-2)

2,4-Difluoro-1-(methoxymethoxy)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 210350-62-2, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This molecule, featuring a benzene core substituted with two fluorine atoms at the 2- and 4-positions and a methoxymethoxy group at the 1-position, exhibits unique electronic and steric properties that make it a valuable intermediate in the development of various chemical applications.

The structural features of 2,4-Difluoro-1-(methoxymethoxy)benzene contribute to its reactivity and utility in synthetic chemistry. The presence of fluorine atoms introduces electron-withdrawing effects, which can influence the electronic properties of the aromatic ring. This makes the compound particularly useful in cross-coupling reactions, where the fluorine atoms can serve as directing groups or placeholders for further functionalization. Additionally, the methoxymethoxy substituent at the 1-position provides a site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the molecule.

In recent years, 2,4-Difluoro-1-(methoxymethoxy)benzene has been explored in the context of pharmaceutical research. Its structural motif is reminiscent of several bioactive molecules, suggesting potential applications in drug discovery. For instance, fluorinated aromatic compounds have been shown to enhance metabolic stability and binding affinity in drug candidates. The methoxymethoxy group can be further modified to introduce pharmacophores that interact with biological targets, making this compound a promising scaffold for medicinal chemists.

One of the most compelling aspects of 2,4-Difluoro-1-(methoxymethoxy)benzene is its versatility in synthetic transformations. Researchers have leveraged its reactivity to develop novel synthetic routes to more complex molecules. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents at various positions on the benzene ring. These modifications can be tailored to produce derivatives with specific properties, such as improved solubility or enhanced bioavailability.

The application of computational methods has further enhanced the understanding of 2,4-Difluoro-1-(methoxymethoxy)benzene's reactivity. Density functional theory (DFT) calculations have been used to predict reaction outcomes and optimize synthetic conditions. These studies have revealed insights into how electronic effects and steric hindrance influence reaction pathways, providing a theoretical foundation for experimental work. Such computational approaches are increasingly integral to modern synthetic chemistry, enabling more efficient and targeted molecular design.

Recent advances in green chemistry have also influenced the use of 2,4-Difluoro-1-(methoxymethoxy)benzene. Researchers are exploring solvent-free reactions and catalytic systems that minimize waste and energy consumption. For instance, microwave-assisted synthesis has been shown to accelerate reactions involving this compound while maintaining high yields and selectivity. These innovations align with broader efforts to develop more sustainable chemical processes.

The pharmaceutical industry has been particularly interested in 2,4-Difluoro-1-(methoxymethoxy)benzene due to its potential as a building block for drug candidates. Fluorinated aromatic compounds are known for their ability to modulate pharmacokinetic properties such as blood-brain barrier penetration and metabolic stability. The methoxymethoxy group offers additional opportunities for structural diversification, allowing chemists to explore a wide range of biological activities. Several ongoing research projects aim to identify novel therapeutic agents derived from this scaffold.

In conclusion, 2,4-Difluoro-1-(methoxymethoxy)benzene (CAS No. 210350-62-2) represents a fascinating molecule with broad utility in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse synthetic transformations, while its fluorinated aromatic core suggests potential applications in drug development. As research continues to uncover new methodologies and applications for this compound, its importance in chemical science is likely to grow further.

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